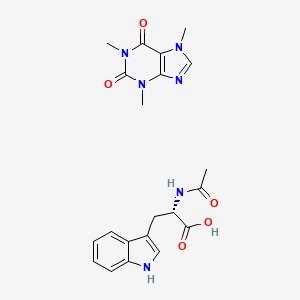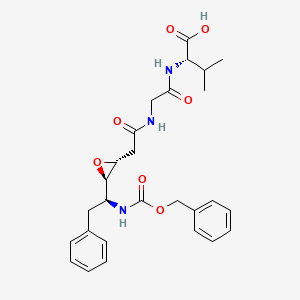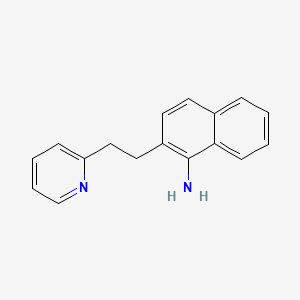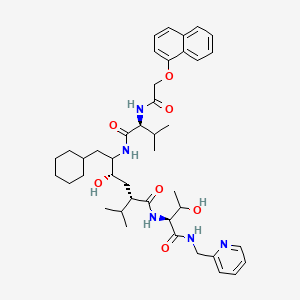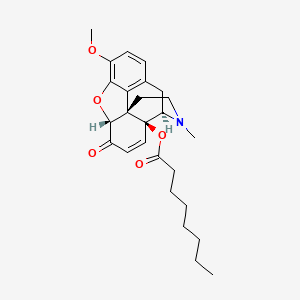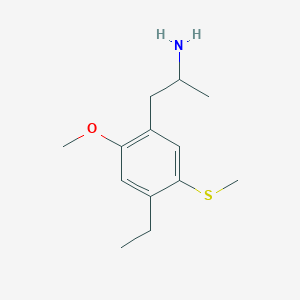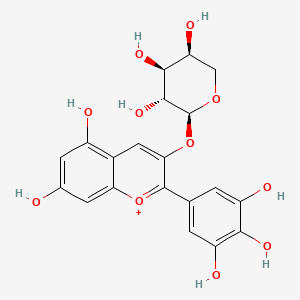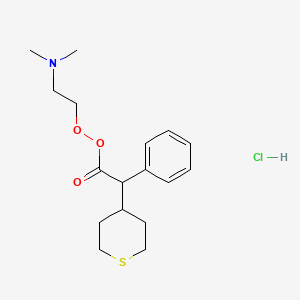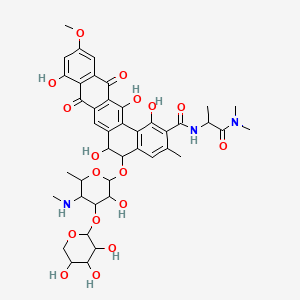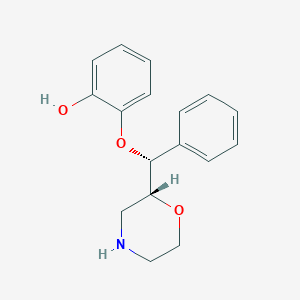
Desethylreboxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylreboxetine is a metabolite of reboxetine, a selective norepinephrine reuptake inhibitor used primarily as an antidepressant. Reboxetine is known for its efficacy in treating major depressive disorder and has been used off-label for conditions such as panic disorder and attention deficit hyperactivity disorder . This compound retains the pharmacological activity of its parent compound and is of interest in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desethylreboxetine can be synthesized through the desethylation of reboxetine. This process involves the removal of an ethyl group from the parent compound. The synthetic route typically involves the use of reagents such as hydrochloric acid and catalysts under controlled conditions to achieve the desired desethylation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and enantiomeric separation of the compound . The production is carried out under stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Desethylreboxetine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on norepinephrine reuptake and its potential role in modulating neurotransmitter levels.
Medicine: this compound is investigated for its therapeutic potential in treating depression and other neurological disorders.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and for quality control purposes
Mecanismo De Acción
Desethylreboxetine exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This mechanism is similar to that of reboxetine, but this compound may have different pharmacokinetic properties .
Comparación Con Compuestos Similares
Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
Desmethylimipramine: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective norepinephrine reuptake inhibitor used for attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique in its specific metabolic pathway and its potential for different pharmacokinetic properties compared to its parent compound. Its selective inhibition of norepinephrine reuptake without significant effects on other neurotransmitters makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological conditions .
Propiedades
Número CAS |
252570-32-4 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
Clave InChI |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
SMILES isomérico |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
SMILES canónico |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


